Quetiapine EP impurity K-d8
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Overview
Description
Quetiapine EP impurity K-d8 is a deuterated form of Quetiapine EP impurity KThis compound is used as a reference standard in the pharmaceutical industry to ensure the quality and purity of Quetiapine, an antipsychotic medication used to treat conditions such as schizophrenia and bipolar disorder .
Preparation Methods
The synthesis of Quetiapine EP impurity K-d8 involves several steps, including the introduction of deuterium atoms into the molecular structure. The synthetic route typically starts with the preparation of the intermediate compounds, followed by the incorporation of deuterium through specific reaction conditions. The reaction conditions often involve the use of deuterated reagents and solvents to achieve the desired isotopic labeling .
In industrial production, the synthesis of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves multiple purification steps, including chromatography, to isolate the desired compound from other impurities .
Chemical Reactions Analysis
Quetiapine EP impurity K-d8 undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents that facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Quetiapine EP impurity K-d8 has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to ensure the accuracy and precision of analytical methods.
Biology: It is used in studies to understand the metabolism and degradation pathways of Quetiapine in biological systems.
Medicine: It is used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of Quetiapine.
Industry: It is used in the quality control and assurance processes during the manufacturing of Quetiapine to ensure the final product meets regulatory standards
Mechanism of Action
The mechanism of action of Quetiapine EP impurity K-d8 is related to its role as a reference standard rather than a therapeutic agent. its parent compound, Quetiapine, exerts its effects by antagonizing dopamine type 2 and serotonin 2A receptors. This antagonism helps to balance neurotransmitter levels in the brain, thereby alleviating symptoms of schizophrenia and bipolar disorder .
Comparison with Similar Compounds
Quetiapine EP impurity K-d8 can be compared with other similar compounds, such as:
Quetiapine EP impurity S-d8: Another deuterated impurity of Quetiapine, used for similar analytical purposes.
Quetiapine EP impurity D: A non-deuterated impurity of Quetiapine, used as a reference standard in quality control.
Quetiapine EP impurity G: Another impurity of Quetiapine, used in the analysis of Quetiapine formulations
The uniqueness of this compound lies in its deuterated nature, which provides distinct advantages in analytical studies, such as improved sensitivity and specificity in mass spectrometry .
Properties
Molecular Formula |
C23H29N3O4S |
---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
N-[2-[2-[2,2,3,3,5,5,6,6-octadeuterio-4-[2-(2-hydroxyethoxy)ethyl]piperazine-1-carbonyl]phenyl]sulfanylphenyl]acetamide |
InChI |
InChI=1S/C23H29N3O4S/c1-18(28)24-20-7-3-5-9-22(20)31-21-8-4-2-6-19(21)23(29)26-12-10-25(11-13-26)14-16-30-17-15-27/h2-9,27H,10-17H2,1H3,(H,24,28)/i10D2,11D2,12D2,13D2 |
InChI Key |
LJMAGQBUYLSXRO-BGKXKQMNSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CCOCCO)([2H])[2H])([2H])[2H])C(=O)C2=CC=CC=C2SC3=CC=CC=C3NC(=O)C)([2H])[2H])[2H] |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1SC2=CC=CC=C2C(=O)N3CCN(CC3)CCOCCO |
Origin of Product |
United States |
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